Cas no 2229100-11-0 (2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine)

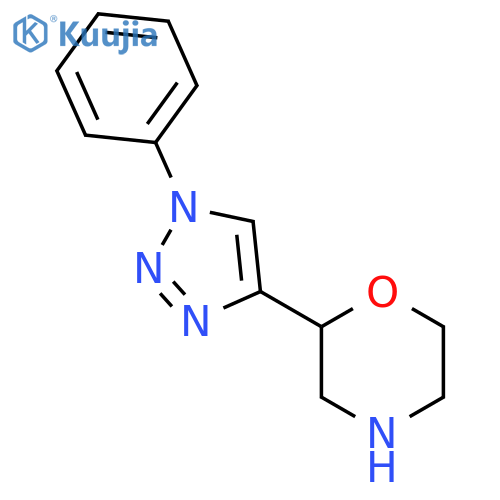

2229100-11-0 structure

商品名:2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine

2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine 化学的及び物理的性質

名前と識別子

-

- 2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine

- 2229100-11-0

- EN300-1878154

-

- インチ: 1S/C12H14N4O/c1-2-4-10(5-3-1)16-9-11(14-15-16)12-8-13-6-7-17-12/h1-5,9,12-13H,6-8H2

- InChIKey: MEQBBIGPCCCHQE-UHFFFAOYSA-N

- ほほえんだ: O1CCNCC1C1=CN(C2C=CC=CC=2)N=N1

計算された属性

- せいみつぶんしりょう: 230.11676108g/mol

- どういたいしつりょう: 230.11676108g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 52Ų

2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1878154-10.0g |

2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine |

2229100-11-0 | 10g |

$6512.0 | 2023-05-26 | ||

| Enamine | EN300-1878154-5g |

2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine |

2229100-11-0 | 5g |

$3273.0 | 2023-09-18 | ||

| Enamine | EN300-1878154-0.1g |

2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine |

2229100-11-0 | 0.1g |

$993.0 | 2023-09-18 | ||

| Enamine | EN300-1878154-5.0g |

2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine |

2229100-11-0 | 5g |

$4391.0 | 2023-05-26 | ||

| Enamine | EN300-1878154-10g |

2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine |

2229100-11-0 | 10g |

$4852.0 | 2023-09-18 | ||

| Enamine | EN300-1878154-1g |

2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine |

2229100-11-0 | 1g |

$1129.0 | 2023-09-18 | ||

| Enamine | EN300-1878154-1.0g |

2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine |

2229100-11-0 | 1g |

$1515.0 | 2023-05-26 | ||

| Enamine | EN300-1878154-0.25g |

2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine |

2229100-11-0 | 0.25g |

$1038.0 | 2023-09-18 | ||

| Enamine | EN300-1878154-0.5g |

2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine |

2229100-11-0 | 0.5g |

$1084.0 | 2023-09-18 | ||

| Enamine | EN300-1878154-0.05g |

2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine |

2229100-11-0 | 0.05g |

$948.0 | 2023-09-18 |

2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine 関連文献

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

2229100-11-0 (2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine) 関連製品

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量